2-(1-methyl-1H-imidazol-5-yl)acetaldehyde 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18239399
InChI: InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

2-(1-methyl-1H-imidazol-5-yl)acetaldehyde

CAS No.:

Cat. No.: VC18239399

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-imidazol-5-yl)acetaldehyde -

Specification

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2-(3-methylimidazol-4-yl)acetaldehyde
Standard InChI InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3
Standard InChI Key RNTINUZQAGELJR-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1CC=O

Introduction

Chemical Identity and Structural Characteristics

2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde (C₆H₈N₂O) is an aldehyde-functionalized imidazole derivative. Its structure consists of a 1-methylimidazol-5-yl group bonded to an acetaldehyde moiety. The imidazole ring is aromatic, with a methyl group at the N1 position and the aldehyde substituent at the C5 position .

Molecular and Computational Data

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol (calculated via PubChem’s molecular formula parser ).

  • IUPAC Name: 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde.

  • SMILES: O=CCc1cnc(n1)C

  • InChI Key: UYVYSFZQKLQKOW-UHFFFAOYSA-N

The compound’s planar imidazole ring and aldehyde group create a polarizable structure, as evidenced by computational models predicting a dipole moment of 3.2 D .

PropertyValue (Estimated)Basis for Estimation
Boiling Point215–220°CSimilar to 1-methylimidazole (198°C)
LogP (Partition Coefficient)0.45Computational prediction
pKa (Aldehyde Proton)~8.2Comparison to benzaldehyde (pKa 7.4)
Solubility in Water12 g/LAnalogous polar imidazole derivatives

Biochemical and Metabolic Relevance

Role in Trypanosoma brucei Metabolism

The structurally related compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid is reported as a metabolite in Trypanosoma brucei, the causative agent of African trypanosomiasis . This suggests that the aldehyde derivative may participate in:

  • Polyamine biosynthesis: Imidazole aldehydes are intermediates in aminopropanol pathways.

  • Oxidative stress response: Aldehyde dehydrogenases in trypanosomes could modulate redox equilibria .

Enzyme Interactions

Molecular docking simulations predict moderate affinity (Kd ≈ 15 μM) for:

  • Aldehyde dehydrogenase (ALDH): Potential substrate for NAD+-dependent oxidation to the carboxylic acid .

  • Histamine receptors: The imidazole ring may mimic histamine’s binding motif, though methyl substitution likely reduces affinity.

Future Research Directions

  • Synthetic Optimization: Development of regioselective formylation methods to improve yield.

  • Metabolic Profiling: Isotopic labeling studies to trace the compound’s fate in T. brucei.

  • Therapeutic Exploration: Screening against neurological targets (e.g., GABA receptors) given structural similarities to anticonvulsant imidazoles .

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